![molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2](/img/structure/B135632.png)
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol
Overview
Description
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol, also known as TBOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol acts as a protecting group for hydroxyl groups by forming a stable ether linkage. This linkage prevents unwanted reactions from occurring at the hydroxyl group during organic synthesis. The ether linkage can be cleaved using acid or base, which regenerates the hydroxyl group.
Biochemical and Physiological Effects
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it is not expected to have any significant effects on living organisms, as it is primarily used in organic synthesis and not intended for biological applications.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol in lab experiments is its ability to act as a protecting group for hydroxyl groups, which can be useful in organic synthesis. Additionally, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is a stable and easy-to-handle reagent that can be synthesized in high yields. However, one limitation of using 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is that it requires the use of excess 3-hydroxypropan-1-ol and tert-butyl chloroformate to increase the yield of the reaction.
Future Directions
There are several future directions for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol research. One potential direction is to investigate its use in the synthesis of dendrimers for drug delivery and gene therapy applications. Another direction is to develop new and more efficient synthesis methods for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol. Additionally, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol could be further studied for its potential applications in organic synthesis and materials science.
Conclusion
In conclusion, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is a chemical compound that has potential applications in scientific research due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can be synthesized through a simple and efficient process, and has been used in the synthesis of various organic compounds. While its biochemical and physiological effects are not extensively studied, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is a stable and easy-to-handle reagent that has advantages and limitations for lab experiments. There are several future directions for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol research, including its use in dendrimer synthesis and development of new synthesis methods.
Scientific Research Applications
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has been used in various scientific research studies due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can also be used as a reagent in the synthesis of various organic compounds, including aldehydes, ketones, and esters. Additionally, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has been used in the synthesis of dendrimers, which are highly branched and symmetric macromolecules that have potential applications in drug delivery and gene therapy.
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxy]propan-2-yloxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-9(12-7-5-6-11)8-13-10(2,3)4/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCJPZUEMNMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)(C)C)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274205 | |
Record name | 3-[(1-tert-butoxypropan-2-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol | |
CAS RN |
132739-31-2 | |
Record name | Propanol, (2-(1,1-dimethylethoxy)methylethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132739312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
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